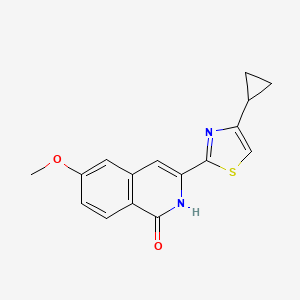
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group at the 8th position and a glycyl group at the 5th position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Addition of the Glycyl Group: The glycyl group can be added through peptide coupling reactions using glycine and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the glycyl group may facilitate its transport across cell membranes. The quinoline core can interact with DNA or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-(benzyloxy)-quinoline: Lacks the glycyl group, which may affect its solubility and biological activity.
5-glycylquinoline: Lacks the benzyloxy group, which may affect its binding affinity and specificity.
8-(benzyloxy)-5-methylquinoline: Contains a methyl group instead of a glycyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
8-(benzyloxy)-5-glycylquinolin-2(1H)-one hydrochloride is unique due to the presence of both the benzyloxy and glycyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C18H17ClN2O3 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
5-(2-aminoacetyl)-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C18H16N2O3.ClH/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12;/h1-9H,10-11,19H2,(H,20,22);1H |
Clave InChI |
GASLACACSLWSHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CN)C=CC(=O)N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)

![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)




![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)

![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)

